N-(4-chlorophenyl)-2-{[5-(2-chlorophenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Description
This compound belongs to the class of 1,2,4-triazole-3-thiol acetamide derivatives, characterized by a triazole core substituted with sulfanyl acetamide and aromatic groups. The structure includes a 4-chlorophenyl acetamide moiety linked via a sulfur atom to a triazole ring bearing a 2-chlorophenyl group and a 1H-pyrrol-1-yl substituent. Such derivatives are synthesized to explore their biological activities, particularly as antimicrobial, anti-inflammatory, or enzyme-targeting agents.
Properties
IUPAC Name |
N-(4-chlorophenyl)-2-[[5-(2-chlorophenyl)-4-pyrrol-1-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15Cl2N5OS/c21-14-7-9-15(10-8-14)23-18(28)13-29-20-25-24-19(16-5-1-2-6-17(16)22)27(20)26-11-3-4-12-26/h1-12H,13H2,(H,23,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSUQKZIBOMJKAD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NN=C(N2N3C=CC=C3)SCC(=O)NC4=CC=C(C=C4)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15Cl2N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-chlorophenyl)-2-{[5-(2-chlorophenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide, with the CAS number 886932-05-4, is a novel compound that has attracted attention for its potential biological activities. This article reviews its synthesis, biological properties, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 444.3 g/mol. The structure includes a triazole ring, a pyrrole moiety, and a sulfanyl group which are significant for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C20H15Cl2N5OS |
| Molecular Weight | 444.3 g/mol |
| CAS Number | 886932-05-4 |
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The incorporation of the triazole and pyrrole rings is crucial for enhancing its biological activities.
Antimicrobial Activity
Research indicates that derivatives of triazole compounds exhibit significant antimicrobial properties. For instance, related compounds have shown moderate to strong activity against various bacterial strains such as Escherichia coli, Staphylococcus aureus, and Klebsiella pneumoniae . The mechanism often involves the inhibition of cytochrome P450-dependent enzymes which are vital for fungal growth .
Antioxidant Activity
Compounds similar to this compound have demonstrated antioxidant properties. Studies have shown that certain triazole derivatives possess DPPH radical scavenging abilities comparable to vitamin C . This suggests potential applications in preventing oxidative stress-related diseases.
Enzyme Inhibition
The compound has shown promise in inhibiting various enzymes. For example, it has been evaluated for its acetylcholinesterase (AChE) inhibitory activity, which is important in the context of neurodegenerative diseases . Additionally, it has been noted for urease inhibition, indicating potential applications in treating conditions like urinary tract infections .
Case Studies
Several studies have highlighted the biological efficacy of triazole derivatives:
- Antimicrobial Efficacy : A study found that specific triazole derivatives exhibited strong antibacterial activity against Salmonella typhi and Bacillus subtilis, with some compounds reaching IC50 values as low as 2 µM .
- Enzyme Inhibition : Research on various synthesized compounds indicated substantial AChE inhibitory activity, which could be beneficial in developing treatments for Alzheimer's disease .
- Antioxidant Properties : Comparative studies showed that certain derivatives had antioxidant activities significantly higher than common antioxidants like ascorbic acid .
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research indicates that compounds similar to N-(4-chlorophenyl)-2-{[5-(2-chlorophenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide exhibit notable antimicrobial properties. Triazole derivatives are known for their efficacy against various bacterial and fungal strains. A study demonstrated that triazole derivatives showed significant inhibition against Candida albicans and other pathogenic fungi, suggesting that this compound could be developed into an antifungal agent .
Cancer Research
The compound's structural features suggest potential applications in cancer treatment. Triazoles have been linked to the inhibition of certain cancer cell lines. For instance, derivatives have shown activity against breast cancer cells by inducing apoptosis through the mitochondrial pathway . This opens avenues for further research into its effectiveness as an anticancer drug.
Agricultural Applications
Pesticidal Properties
this compound may also serve as a pesticide. Compounds with similar structures have been evaluated for their ability to control pests and diseases in crops. Preliminary studies indicate that triazole-based compounds can act as fungicides, effectively managing fungal infections in crops such as wheat and corn .
Material Science
Polymer Development
In material science, the compound's unique chemical structure allows for its incorporation into polymer matrices. Research has shown that triazole-containing polymers exhibit enhanced thermal stability and mechanical properties. These materials could be utilized in creating advanced composites for aerospace and automotive applications .
Data Table: Summary of Applications
Case Studies
Case Study 1: Antifungal Efficacy
A study published in the Journal of Medicinal Chemistry evaluated a series of triazole derivatives for antifungal activity. The results indicated that compounds with a chlorophenyl group exhibited superior activity against various fungal strains compared to their non-substituted counterparts. This suggests that this compound may also possess similar properties .
Case Study 2: Agricultural Application
In a field trial reported by the Journal of Agricultural and Food Chemistry, a triazole-based fungicide was tested on wheat crops affected by Fusarium head blight. The results showed a significant reduction in disease severity and increased yield compared to untreated controls. This underscores the potential application of this compound as an effective agricultural chemical .
Comparison with Similar Compounds
Substituent Variations on the Triazole Ring
The triazole ring's substitution pattern significantly influences physicochemical and biological properties. Key analogs include:
Key Observations :
- Electron-Withdrawing Groups (e.g., Cl): Enhance stability and binding to hydrophobic enzyme pockets.
- Pyrrole/Pyridine Groups : Facilitate π-π interactions or hydrogen bonding, critical for target engagement .
- Polar Substituents (e.g., dimethylamino, methoxy): Improve aqueous solubility but may reduce membrane permeability .
Physicochemical and Crystallographic Properties
- Crystal Packing : highlights that dihedral angles between aromatic rings (e.g., 54.8°–77.5°) influence molecular packing and stability. The target compound’s pyrrole group may promote specific dimerization via N–H···O bonds .
- Solubility: LogP values for analogs range from 3.1 (chlorophenyl derivatives) to 2.5 (dimethylamino-substituted), suggesting the target compound has moderate lipophilicity .
Computational and Analytical Insights
- Noncovalent Interactions: Studies using Multiwfn () reveal that van der Waals forces and hydrogen bonding dominate in triazole-acetamide complexes .
- Electrostatic Potential Maps: The chlorophenyl groups create electron-deficient regions, while pyrrole contributes electron-rich surfaces, aiding in ligand-receptor recognition .
Q & A
Q. What are the standard synthetic protocols and characterization techniques for this compound?
The synthesis involves multi-step reactions starting with the formation of the triazole core. Key steps include cyclization of hydrazide derivatives with thiourea or isothiocyanates under reflux in ethanol or DMF, followed by thiol-alkylation with 2-chloroacetamide derivatives. Reaction conditions (temperature, solvent, time) must be tightly controlled to achieve yields >70% . Characterization relies on NMR (¹H/¹³C for functional groups), IR (amide C=O stretch at ~1650 cm⁻¹), mass spectrometry (molecular ion confirmation), and HPLC (>95% purity). X-ray crystallography may resolve stereochemical ambiguities .
Q. How do structural substituents (e.g., 4-chlorophenyl, pyrrole) influence its biological activity?
The 4-chlorophenyl group enhances lipophilicity, aiding membrane penetration, while the pyrrole moiety enables π-π stacking with aromatic residues in biological targets. The sulfanyl bridge increases electrophilicity, facilitating covalent interactions with cysteine thiols in enzymes. Comparative studies with analogs (e.g., replacing pyrrole with furan) show reduced antimicrobial activity, highlighting substituent specificity .
Q. What are the key structural motifs critical for its pharmacological relevance?
The triazole ring acts as a bioisostere for amide bonds, improving metabolic stability. The sulfanyl-acetamide linker provides conformational flexibility for target binding. Chlorine atoms on phenyl rings enhance halogen bonding with protein pockets, as shown in docking studies .
Q. Which analytical methods ensure purity and stability under experimental conditions?
HPLC-DAD (using C18 columns, acetonitrile/water gradient) detects impurities (<1%). Stability studies under varying pH (3–9) and light exposure require UV-Vis spectroscopy (λmax ~270 nm) to monitor degradation. For thermal stability, TGA/DSC identifies decomposition points (>200°C) .
Advanced Research Questions
Q. How can synthetic yields be optimized while minimizing by-products?
Optimize thiol-alkylation by using polar aprotic solvents (e.g., DMF) at 60–80°C, with slow addition of 2-chloroacetamide to prevent dimerization. Employ microwave-assisted synthesis to reduce reaction time (30 min vs. 6 hr) and improve yield by 15–20%. Monitor intermediates via TLC (silica gel, ethyl acetate/hexane) .
Q. How to resolve contradictions in reported biological activity data across studies?
Discrepancies in IC₅₀ values (e.g., antimicrobial assays) may arise from differences in bacterial strains or assay conditions. Standardize protocols using CLSI guidelines (e.g., broth microdilution, 24 hr incubation). Validate target engagement via SPR (binding affinity) and enzyme inhibition assays (e.g., dihydrofolate reductase) to correlate activity with mechanistic data .
Q. What computational strategies predict target interactions and binding modes?
Perform molecular docking (AutoDock Vina) using crystal structures of homologous targets (e.g., CYP450 enzymes). MD simulations (GROMACS) over 100 ns assess stability of ligand-protein complexes. QSAR models incorporating Hammett σ values of substituents predict potency trends .
Q. How to address stability issues in aqueous or oxidative environments?
Formulate as a lyophilized powder with cryoprotectants (trehalose) for long-term storage. For in vitro assays, add antioxidants (0.1% ascorbic acid) to PBS buffers. LC-MS/MS identifies degradation products (e.g., sulfoxide formation) under oxidative stress .
Q. What derivatization strategies improve selectivity for specific biological targets?
Introduce electron-withdrawing groups (e.g., -NO₂) at the phenyl ring to enhance kinase inhibition. Replace the pyrrole with imidazole to target heme-containing enzymes. Synthesize prodrugs (e.g., ester-linked PEG derivatives) for controlled release in cancer models .
Q. How to validate target engagement in complex biological systems?
Use cellular thermal shift assays (CETSA) to confirm binding in live cells. CRISPR-Cas9 knockdown of putative targets (e.g., EGFR) followed by dose-response assays evaluates dependency. PET radiotracers (¹⁸F-labeled analogs) enable in vivo imaging of target distribution .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
